molecular formula C24H19N3O4S2 B2692056 N-[(furan-2-yl)methyl]-2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 670273-80-0

N-[(furan-2-yl)methyl]-2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2692056
CAS No.: 670273-80-0
M. Wt: 477.55
InChI Key: OTRNNXDVOFROJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[2,3-d]pyrimidin-4-one core fused with a thiophene ring, substituted at position 5 with a 5-methylfuran-2-yl group and at position 3 with a phenyl moiety. A sulfanylacetamide side chain is attached at position 2, with the acetamide nitrogen further substituted by a furan-2-ylmethyl group.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4S2/c1-15-9-10-19(31-15)18-13-32-22-21(18)23(29)27(16-6-3-2-4-7-16)24(26-22)33-14-20(28)25-12-17-8-5-11-30-17/h2-11,13H,12,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRNNXDVOFROJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NCC4=CC=CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine ring system.

    Introduction of the Furan Groups: The furan groups are introduced through a series of substitution reactions.

    Attachment of the Acetamide Group: The final step involves the attachment of the acetamide group to the thienopyrimidine core via a sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The thienopyrimidine core can be reduced under specific conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of reduced thienopyrimidine derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-[(furan-2-yl)methyl]-2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant antimicrobial activity. For instance:

  • Efficacy Against Bacteria : Studies have shown effectiveness against both Gram-positive (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli), as well as mycobacterial strains like Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicate strong potential for clinical applications in treating infections.

Anti-inflammatory Potential

The compound has also been investigated for its anti-inflammatory properties. Similar derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic benefits in conditions characterized by inflammation and oxidative stress.

Antimicrobial Efficacy Study

In a recent study evaluating the antimicrobial efficacy of thienopyrimidine derivatives, compounds similar to N-[...]-acetamide demonstrated significant activity against S. aureus and E. coli, with MIC values indicating strong potential for clinical application in treating bacterial infections.

Toxicity Assessment

The toxicity profile was evaluated using hemolytic assays where compounds showed non-toxic behavior at concentrations up to 200 micromol/L. This suggests a favorable safety margin for further development in therapeutic applications.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects through modulation of oxidative stress pathways or inhibition of specific enzymes involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on core scaffolds, substituents, and reported bioactivities.

Structural Comparison
Compound Name / ID Core Structure R3 R5 Acetamide Substituent Key Differences
Target Compound Thieno[2,3-d]pyrimidin-4-one Phenyl 5-methylfuran-2-yl Furan-2-ylmethyl Reference
2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide Thieno[2,3-d]pyrimidin-4-one Prop-2-enyl 5-methylfuran-2-yl 2-methylphenyl R3 = aliphatic chain; acetamide aryl group differs
N-(2-methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide Thiazolidin-4-one Phenylsulfonyl - 2-methylphenyl Core replaced with thiazolidinone; sulfonyl and imino groups alter polarity
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 1,2,4-Triazole - Furan-2-yl Variable aryl groups Triazole core instead of thienopyrimidine; anti-exudative activity reported

Key Observations :

  • Prop-2-enyl (in ) vs. phenyl (target) at R3 alters steric bulk and lipophilicity.
  • Acetamide Variations : The furan-2-ylmethyl group in the target compound may enhance metabolic stability compared to 2-methylphenyl () or other aryl substituents .
Bioactivity Comparison
Compound Bioactivity Profile Target/Mechanism Potency (IC50/EC50) Reference
Target Compound Hypothesized anti-inflammatory/anti-exudative COX-2, TNF-α inhibition (predicted) Not reported -
2-((4-amino-5-(furan-2-yl)-triazol-3-yl)sulfanyl)-N-acetamide derivatives Anti-exudative activity (rat model) Reduced edema (~40–60% inhibition at 10 mg/kg) Comparable to diclofenac sodium (8 mg/kg)
Thiazolidinone-acetamide Unreported, but structural analogs show antimicrobial activity Enoyl-ACP reductase (predicted) Not reported

Key Observations :

  • The triazole derivatives () demonstrate anti-exudative efficacy linked to their sulfanylacetamide side chain and furan substituents. The target compound’s thienopyrimidine core may enhance binding to inflammatory mediators like COX-2 due to increased planarity.
  • Thiazolidinone analogs () often exhibit antimicrobial activity, suggesting divergent targets compared to the anti-inflammatory focus of the target compound.

Biological Activity

N-[(furan-2-yl)methyl]-2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that combines features of furan, thienopyrimidine, and acetamide. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes available research findings to provide a comprehensive overview of its biological activity.

Chemical Structure

The chemical structure of this compound is characterized by the following components:

ComponentDescription
Furan groupA five-membered aromatic ring containing oxygen.
Thienopyrimidine coreA bicyclic structure that is often associated with biological activity.
Acetamide groupA functional group that contributes to the compound's solubility and reactivity.

Antimicrobial Activity

Research has indicated that compounds with similar thienopyrimidine structures exhibit significant antimicrobial properties. For example, studies on related thienopyrimidinone derivatives have shown effectiveness against various bacterial strains including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) as well as mycobacterial strains like Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) for these compounds was determined, revealing potent antibacterial effects.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve the modulation of oxidative stress pathways and the inhibition of specific enzymes critical in disease processes . Its structure suggests potential interactions with various molecular targets, possibly leading to the disruption of microbial metabolic functions.

Anti-inflammatory Potential

The compound has also been explored for its anti-inflammatory properties. Similar furan derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This suggests that this compound may be beneficial in treating conditions linked to oxidative stress and inflammation .

Case Studies

  • Antimicrobial Efficacy : In a study investigating the antimicrobial efficacy of thienopyrimidine derivatives, compounds similar to N-[...]-acetamide demonstrated significant activity against S. aureus and E. coli, with MIC values indicating strong potential for clinical application .
  • Toxicity Assessment : The toxicity profile was evaluated using hemolytic assays where compounds showed non-toxic behavior at concentrations up to 200 micromol/L . This suggests a favorable safety margin for further development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[(furan-2-yl)methyl]-2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide?

  • Methodology : The synthesis involves multi-step reactions, including alkylation of thiol intermediates and condensation reactions. For example, similar sulfanyl-acetamide derivatives are synthesized via alkylation of α-chloroacetamides with 2-mercapto-thienopyrimidinone precursors in the presence of KOH, followed by purification using column chromatography . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize byproducts.

Q. How is the molecular conformation of this compound stabilized, and what analytical techniques validate its structure?

  • Methodology : X-ray crystallography is critical for confirming the folded conformation stabilized by intramolecular N–H⋯N hydrogen bonds, as observed in analogous thienopyrimidinone derivatives . Complementary techniques include:

  • NMR : To verify substituent positions (e.g., furan methyl groups).
  • HPLC-MS : For purity assessment and molecular weight confirmation.
  • FT-IR : To identify functional groups like C=O (stretching ~1700 cm⁻¹) and S–C (stretching ~650 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for structurally similar thienopyrimidinone derivatives?

  • Methodology : Discrepancies in anti-exudative or anti-inflammatory activity (e.g., between compounds with halogen vs. methoxy substituents) may arise from differences in:

  • Solubility : LogP values (e.g., XLogP ~3.5 for furan derivatives) influence membrane permeability .
  • Conformational flexibility : Intramolecular hydrogen bonds in sulfanyl-acetamide derivatives restrict rotation, altering receptor binding .
  • In vitro vs. in vivo models : Use standardized assays (e.g., carrageenan-induced rat paw edema) to control metabolic variability .

Q. How do crystal packing interactions impact the compound’s physicochemical properties?

  • Methodology : Analyze crystal structures to identify π-π stacking (e.g., between phenyl and pyrimidine rings) or hydrogen-bonding networks. For example, monoclinic systems (space group P21/c) with unit cell parameters a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, and β = 108.76° indicate layered molecular arrangements that may affect solubility and stability .

Q. What computational approaches predict the compound’s interactions with biological targets?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and MD simulations can model binding to enzymes like cyclooxygenase-2 (COX-2). Key steps:

  • Target preparation : Retrieve COX-2 structure (PDB ID: 5KIR).
  • Ligand parameterization : Assign partial charges using AM1-BCC.
  • Docking validation : Compare results with experimental IC₅₀ values from analogous compounds .

Methodological Challenges

Q. How to address low yields in the final alkylation step of the synthesis?

  • Solutions :

  • Catalyst optimization : Replace KOH with DBU for milder conditions .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol intermediates.
  • Temperature control : Maintain ≤60°C to prevent decomposition of furan rings .

Q. What in vivo models are suitable for evaluating anti-exudative activity?

  • Protocol :

  • Animal model : Male Wistar rats (200–250 g) with croton oil-induced ear edema.
  • Dosage : Administer 50 mg/kg compound orally; measure edema reduction at 6 h post-treatment.
  • Controls : Include indomethacin (10 mg/kg) and vehicle groups .

Future Directions

  • Explore bioisosteric replacement of the furan ring (e.g., thiophene) to enhance metabolic stability .
  • Develop hybrid derivatives by conjugating with NSAID pharmacophores for dual COX/LOX inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.